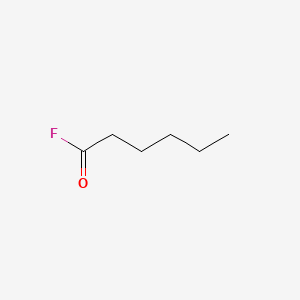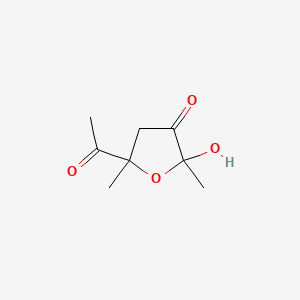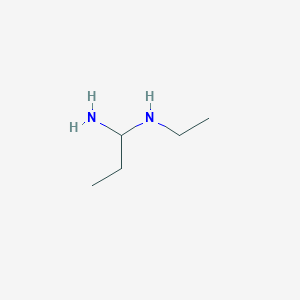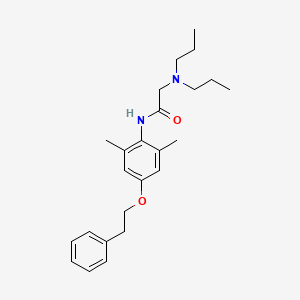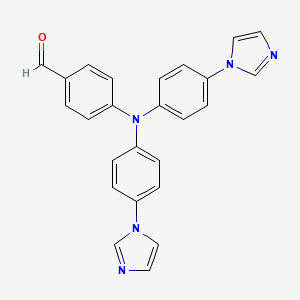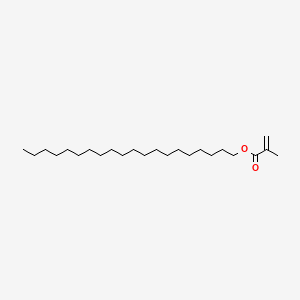
Arachidyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It has a molecular formula of C24H46O2 and a molecular weight of 366.63 g/mol. This compound is known for its hydrophobic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Icosyl methacrylate can be synthesized through the esterification reaction between methacrylic acid and icosyl alcohol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of icosyl methacrylate involves large-scale esterification processes, often using continuous reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the resulting product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Icosyl methacrylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Icosyl methacrylate can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions can involve nucleophilic substitution with various nucleophiles, such as amines or halides, under suitable reaction conditions.
Major Products Formed:
Oxidation: The oxidation of icosyl methacrylate can lead to the formation of carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Reduction reactions typically yield alcohols or aldehydes as the major products.
Substitution: Substitution reactions can produce a variety of substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Icosyl methacrylate is used in various scientific research applications, including:
Chemistry: It serves as a monomer in the synthesis of polymers and copolymers, which are used in coatings, adhesives, and other materials.
Biology: The compound is used in the study of cell membranes and lipid interactions due to its hydrophobic nature.
Medicine: Icosyl methacrylate is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty chemicals, lubricants, and other industrial products.
Mechanism of Action
The mechanism by which icosyl methacrylate exerts its effects depends on its specific application. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The hydrophobic nature of the compound allows it to interact with lipid bilayers and other hydrophobic surfaces, making it useful in biological and medical applications.
Molecular Targets and Pathways Involved:
Polymerization: The compound participates in free radical polymerization reactions, where it forms covalent bonds with other monomers to create polymers.
Lipid Interactions: In biological studies, icosyl methacrylate interacts with cell membranes and lipid molecules, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Lauryl Methacrylate: A shorter-chain methacrylate with similar applications but different solubility and reactivity.
Stearyl Methacrylate: Another long-chain methacrylate with applications in polymer synthesis and coatings.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
45294-18-6 |
|---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
icosyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-24(25)23(2)3/h2,4-22H2,1,3H3 |
InChI Key |
CFBXDFZIDLWOSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
physical_description |
Liquid; Other Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


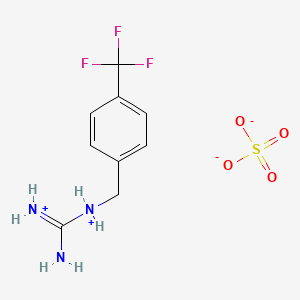
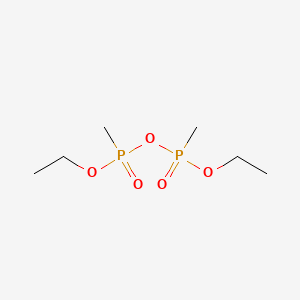
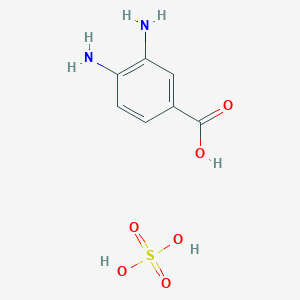
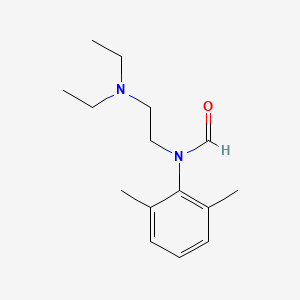
![(6S)-3-Methylidene-6-[(1S)-1-methylpropyl]piperazine-2,5-dione](/img/structure/B15341466.png)
)-](/img/structure/B15341468.png)

